molecular formula C27H31N3 B6316316 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine CAS No. 210155-39-8

2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine

Cat. No.: B6316316
CAS No.: 210155-39-8
M. Wt: 397.6 g/mol
InChI Key: VNSPACNZFQZEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine is an organic compound with the molecular formula C27H31N3. It is characterized by the presence of imine (C=N) groups that are oriented anti to the pyridine nitrogen atom. This compound is notable for its structural complexity and the presence of multiple methyl groups on the phenyl rings, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The methyl groups on the phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting or activating specific pathways depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1,1-dimethylethyl)-4-methylpyridine: Similar in structure but with tert-butyl groups instead of trimethylphenyl groups.

    2,6-Di-tert-butyl-4-methylpyridine: Another structurally related compound with tert-butyl groups.

Uniqueness

2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine is unique due to the presence of imine groups and multiple methyl groups on the phenyl rings.

Properties

IUPAC Name

1-[6-[C-methyl-N-(2,4,6-trimethylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3/c1-16-12-18(3)26(19(4)13-16)28-22(7)24-10-9-11-25(30-24)23(8)29-27-20(5)14-17(2)15-21(27)6/h9-15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSPACNZFQZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.